4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,5-dimethyl-
CAS No.: 827030-87-5
Cat. No.: VC17347940
Molecular Formula: C17H16ClN3O
Molecular Weight: 313.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827030-87-5 |
|---|---|
| Molecular Formula | C17H16ClN3O |
| Molecular Weight | 313.8 g/mol |
| IUPAC Name | 2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine |
| Standard InChI | InChI=1S/C17H16ClN3O/c1-11-5-4-6-14-15(11)16(20-17(18)19-14)21(2)12-7-9-13(22-3)10-8-12/h4-10H,1-3H3 |
| Standard InChI Key | FSVVUPYMZOAIRT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)N=C(N=C2N(C)C3=CC=C(C=C3)OC)Cl |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound features a quinazoline backbone, a heterocyclic system comprising a benzene ring fused to a pyrimidine ring. Key substitutions include:
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Chlorine atom at position 2, enhancing electrophilic reactivity.
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N-(4-methoxyphenyl) group at the nitrogen atom of the pyrimidine ring, contributing to hydrophobic interactions.
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Dimethyl groups at the N and C5 positions, influencing steric and electronic properties.
The molecular formula is C₁₇H₁₇ClN₃O, with a molecular weight of 313.8 g/mol . Systematic naming follows IUPAC guidelines: 2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR): Stretches at 1,650 cm⁻¹ (C=N), 1,250 cm⁻¹ (C–O of methoxy), and 750 cm⁻¹ (C–Cl).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with formamide under reflux .
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) to introduce the chlorine substituent at position 2.
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N-Alkylation: Reaction with 4-methoxyaniline and methyl iodide in the presence of a base (e.g., K₂CO₃) to attach the methoxyphenyl and methyl groups .
Example Reaction Scheme:
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 178–182°C | Differential Scanning Calorimetry |
| Solubility | 0.2 mg/mL in DMSO | UV-Vis Spectroscopy |
| LogP (Partition Coefficient) | 3.2 | HPLC |
| pKa | 8.9 (basic) | Potentiometric Titration |
Thermal Stability: Decomposes above 250°C, as observed via thermogravimetric analysis (TGA).
Biological Activity and Mechanisms
Antimicrobial Efficacy
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Gram-Positive Bacteria: MIC (Minimum Inhibitory Concentration) of 8 μg/mL against Staphylococcus aureus .
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Fungal Pathogens: 50% growth inhibition of Candida albicans at 16 μg/mL.
Structure-Activity Relationship (SAR)
Role of Substituents
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Chlorine at C2: Essential for enzymatic inhibition; removal reduces EGFR binding affinity by 70% .
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Methoxy Group: Enhances membrane permeability via hydrophobic interactions .
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N-Methylation: Reduces metabolic degradation, prolonging half-life in vivo.
Comparative Analysis
| Compound | Structural Variation | IC₅₀ (EGFR) |
|---|---|---|
| Target Compound | 2-Cl, N,5-diMe, 4-MeOPh | 1.2 μM |
| 2-Cl-N-(4-MeOPh)-N-Me | No C5-Me | 2.8 μM |
| N,5-DiMe-Quinazolinamine | No Cl or MeOPh | >10 μM |
Applications and Future Directions
Therapeutic Candidates
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Combination Therapy: Synergistic effects with paclitaxel in ovarian cancer cell lines (Combination Index = 0.6) .
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Topical Formulations: Gel-based delivery systems under investigation for cutaneous infections .
Research Gaps
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Target Identification: Proteomic studies needed to elucidate off-target interactions.
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Synthetic Scalability: Continuous-flow reactors could improve yield for industrial production.
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